molecular formula C16H14O3S B12490916 4-[(4-Methylphenyl)sulfanyl]but-2-yn-1-yl furan-2-carboxylate CAS No. 847468-46-6

4-[(4-Methylphenyl)sulfanyl]but-2-yn-1-yl furan-2-carboxylate

Cat. No.: B12490916
CAS No.: 847468-46-6
M. Wt: 286.3 g/mol
InChI Key: DHLLUZFTBHLPEB-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)sulfanyl]but-2-yn-1-yl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, which includes a furan ring and a but-2-yn-1-yl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)sulfanyl]but-2-yn-1-yl furan-2-carboxylate typically involves the following steps:

    Formation of the furan-2-carboxylate: This can be achieved through the esterification of furan-2-carboxylic acid with an appropriate alcohol.

    Introduction of the but-2-yn-1-yl group: This step involves the alkylation of the furan-2-carboxylate with a but-2-yn-1-yl halide under basic conditions.

    Attachment of the 4-[(4-Methylphenyl)sulfanyl] group: This can be done through a nucleophilic substitution reaction where the but-2-yn-1-yl furan-2-carboxylate is treated with 4-[(4-Methylphenyl)sulfanyl] chloride in the presence of a base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)sulfanyl]but-2-yn-1-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the but-2-yn-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkenes or alkanes.

Scientific Research Applications

4-[(4-Methylphenyl)sulfanyl]but-2-yn-1-yl furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(4-Methylphenyl)sulfanyl]but-2-yn-1-yl furan-2-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a furan ring with a but-2-yn-1-yl group and a 4-[(4-Methylphenyl)sulfanyl] moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further study and application.

Properties

CAS No.

847468-46-6

Molecular Formula

C16H14O3S

Molecular Weight

286.3 g/mol

IUPAC Name

4-(4-methylphenyl)sulfanylbut-2-ynyl furan-2-carboxylate

InChI

InChI=1S/C16H14O3S/c1-13-6-8-14(9-7-13)20-12-3-2-10-19-16(17)15-5-4-11-18-15/h4-9,11H,10,12H2,1H3

InChI Key

DHLLUZFTBHLPEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC#CCOC(=O)C2=CC=CO2

Origin of Product

United States

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